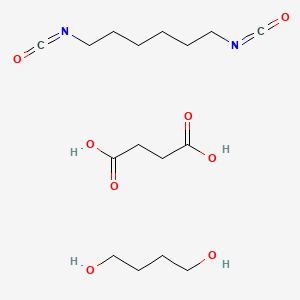
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
説明
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a type of silane compound . It’s also known as Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane . The empirical formula is C12H19F9Si .
Physical And Chemical Properties Analysis
This compound has a boiling point of 159-161 °C and a density of 1.360 g/mL at 20 °C .科学的研究の応用
Surface Coating Processes
Silane compounds, including the one , have been widely deployed for both inorganic and organic applications . They have the capability to function unilaterally or get doped for optimal ability . Silane compounds have found their application in diverse engineering applications .
Development of Silicon Nanocrystals
The silane film preparation, modification, and abilities have been investigated in several ways . Among them is the development of silicon nanocrystals from two silane precursors- pure silane (SiH 4) and silicon tetrachloride (SiCl 4) through non-thermal plasma synthesis for structural stability determination .
Hybrid Organic-Silica Nanoparticles
Another application is the creation of a versatile hybrid of organic-silica nanoparticles of silsesquioxane prepared organically modified precursors . It was observed that a higher concentration of emulsifier can be achieved by adopting a non-ionic surfactant and, also, a 3 nm spherical nanoparticle can be achieved .
Silane-Based Polymer Coatings
Silane resin coatings, their structure, characteristics, and applications are reviewed . Generally, silane compounds are classified into two types, silicone and silicates, and make up organic paints and coating agents that are easy to handle and inexpensive and have high designing capability .
Sealing Agent for Spray Coating
Originally, research and development of the silane compound began with the application as a sealing agent for spray coating . The meal spray coating has been applied to many anticorrosive materials .
Anticorrosive Materials
One of the representative materials is steel for high corrosion resistance . The silane compound has been used as a coating to prevent corrosion .
Safety and Hazards
This compound may have various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability .
特性
IUPAC Name |
dichloro-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F18Si/c13-33(14,3-1-5(15,16)7(19,20)9(23,24)11(27,28)29)4-2-6(17,18)8(21,22)10(25,26)12(30,31)32/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXNIVPFZNJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


